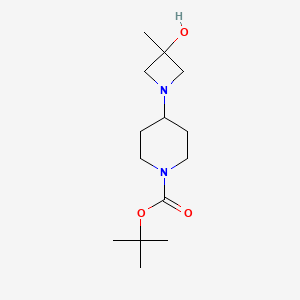

Tert-butyl 4-(3-hydroxy-3-methylazetidin-1-yl)piperidine-1-carboxylate

Description

Properties

Molecular Formula |

C14H26N2O3 |

|---|---|

Molecular Weight |

270.37 g/mol |

IUPAC Name |

tert-butyl 4-(3-hydroxy-3-methylazetidin-1-yl)piperidine-1-carboxylate |

InChI |

InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)15-7-5-11(6-8-15)16-9-14(4,18)10-16/h11,18H,5-10H2,1-4H3 |

InChI Key |

SCSFAIJBQMOWFS-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CN(C1)C2CCN(CC2)C(=O)OC(C)(C)C)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves two key components:

- Preparation of the 3-hydroxy-3-methylazetidine fragment protected as a tert-butyl carbamate.

- Coupling or substitution at the 4-position of a piperidine ring bearing a tert-butyl carbamate protecting group.

The core synthetic approach is to first prepare the 3-hydroxy-3-methylazetidine-1-carboxylate intermediate, then introduce it onto the piperidine scaffold.

Preparation of tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate

This intermediate is typically synthesized by nucleophilic addition of methylmagnesium bromide (a Grignard reagent) to tert-butyl 3-oxoazetidine-1-carboxylate under controlled low temperatures.

Summary: The key step involves Grignard addition to the ketone (tert-butyl 3-oxoazetidine-1-carboxylate) to form the tertiary alcohol with a methyl substituent. Reaction temperatures are kept low (0–20 °C) to control selectivity and yield. Workup involves quenching with ammonium chloride solution and purification by chromatography or HPLC.

Introduction of the 3-hydroxy-3-methylazetidinyl group onto the piperidine ring

While direct literature on the exact coupling to form this compound is limited, related synthetic routes for piperidine derivatives with azetidine substituents involve nucleophilic substitution or reductive amination strategies.

- A common approach is to start with tert-butyl 4-halopiperidine-1-carboxylate or a similar activated piperidine derivative.

- The azetidine nitrogen (from tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate) acts as a nucleophile to substitute the halide or undergo reductive amination with a piperidine aldehyde intermediate.

- Protection of the piperidine nitrogen as a Boc carbamate is maintained throughout to avoid side reactions.

Patent literature on related piperidine intermediates (e.g., tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate) describes multi-step syntheses involving:

- Optical resolution of racemates.

- Base-mediated transformations.

- Boc protection steps.

These methods indicate that the piperidine core is functionalized first, then coupled or substituted with azetidine derivatives under controlled conditions.

Detailed Reaction Scheme and Conditions

Preparation of tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate

Step 1: Grignard Addition

Reagents:

- tert-butyl 3-oxoazetidine-1-carboxylate (1 equiv)

- Methylmagnesium bromide (3 M in diethyl ether, 1.2 equiv)

- Anhydrous THF or diethyl ether

- Temperature: 0 °C to room temperature

- Time: 1–3 hours

Procedure:

- Cool solution of tert-butyl 3-oxoazetidine-1-carboxylate in anhydrous solvent to 0 °C.

- Add methylmagnesium bromide dropwise under inert atmosphere.

- Stir at 0 °C to room temperature for 1–3 hours.

- Quench with saturated aqueous ammonium chloride.

- Extract with ethyl acetate or diethyl ether.

- Dry organic layer over MgSO4 or Na2SO4.

- Concentrate under reduced pressure.

- Purify by silica gel chromatography or preparative HPLC.

Expected Yield: 78–99%

Coupling with tert-butyl 4-halopiperidine-1-carboxylate (Hypothetical)

Step 2: Nucleophilic Substitution or Reductive Amination

Reagents:

- tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate (1 equiv)

- tert-butyl 4-halopiperidine-1-carboxylate (1 equiv)

- Base (e.g., K2CO3 or NaH)

- Solvent: DMF or DMSO

- Temperature: 50–80 °C

- Time: 12–24 hours

Procedure:

- Combine reagents under inert atmosphere.

- Stir at elevated temperature to promote substitution.

- Workup by aqueous extraction.

- Purify by column chromatography.

Alternatively, reductive amination can be performed if piperidine aldehyde is used instead of halide.

Note: Specific conditions for this step are inferred from related piperidine-azetidine chemistry due to lack of direct literature on this exact compound.

Summary Table of Preparation Data

| Step | Compound | Reagents | Conditions | Yield (%) | Purification Method |

|---|---|---|---|---|---|

| 1 | tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate | tert-butyl 3-oxoazetidine-1-carboxylate, MeMgBr (3 M) | 0–20 °C, 1–3 h | 78–99 | Silica gel chromatography or RP-HPLC |

| 2 | This compound | tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate, tert-butyl 4-halopiperidine-1-carboxylate, base | 50–80 °C, 12–24 h | Not explicitly reported | Chromatography (inferred) |

Additional Notes and Considerations

- The Grignard addition step requires strict anhydrous conditions and low temperature to prevent side reactions and decomposition.

- The Boc protecting group on the nitrogen atoms is stable under these reaction conditions but can be removed later under acidic conditions if needed.

- Purification is critical to obtain analytically pure material, often achieved by silica gel chromatography or preparative HPLC.

- Optical purity is important for pharmaceutical applications; resolution or asymmetric synthesis may be required for chiral centers.

- Industrial scale-up would require optimization of solvent volumes, reagent stoichiometry, and reaction times to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-hydroxy-3-methylazetidin-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxy group or to alter the piperidine ring.

Substitution: The tert-butyl group can be substituted with other functional groups to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while substitution of the tert-butyl group can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Tert-butyl 4-(3-hydroxy-3-methylazetidin-1-yl)piperidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-hydroxy-3-methylazetidin-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biological pathways. The exact mechanism depends on the specific application and the target molecule involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound is structurally analogous to other tert-butyl piperidine-1-carboxylate derivatives, differing primarily in the substituent at the 4-position of the piperidine ring. Key comparisons include:

Key Observations :

- The azetidine substituent in the target compound introduces steric hindrance and polar interactions distinct from alkyl or aryl substituents in analogues.

- Compounds with electron-withdrawing groups (e.g., cyano ) or halogens (e.g., bromine ) are more reactive in subsequent synthetic steps compared to the hydroxylated azetidine.

Yield and Purity Trends :

Analytical and Physicochemical Data

Notes:

- The target compound’s hydroxyl group would likely show a broad peak near δ 1.5–2.0 ppm in 1H NMR and a carbon signal near δ 70–75 ppm for the hydroxyl-bearing azetidine carbon.

- Cyanomethyl derivatives exhibit distinct CN stretches (~2200 cm⁻¹) in IR spectroscopy .

Biological Activity

Tert-butyl 4-(3-hydroxy-3-methylazetidin-1-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 270.37 g/mol. This compound features a tert-butyl group, a piperidine ring, and a 3-hydroxy-3-methylazetidine moiety, contributing to its unique structural and functional characteristics. The compound is primarily studied for its potential applications in medicinal chemistry and as an intermediate in the synthesis of various pharmaceutical agents .

Pharmacological Properties

While specific biological activity data for this compound is limited, compounds with similar structures often exhibit significant pharmacological properties. Piperidine derivatives are commonly investigated for their roles as:

- Analgesics : Pain-relieving properties.

- Anti-inflammatory agents : Reducing inflammation.

- Neuroprotective drugs : Protecting nerve cells from damage.

The presence of the azetidine unit may enhance its interaction with biological targets, including receptors and enzymes .

Interaction Studies

Preliminary studies suggest that similar compounds may interact with various biological targets. Interaction studies typically focus on binding affinity to receptors or enzymes, which could provide insights into the mechanisms of action of this compound. However, further research is necessary to elucidate its precise interactions within biological systems .

Comparative Analysis

The unique structure of this compound may confer distinct pharmacological properties compared to structurally similar compounds. Below is a comparison table highlighting its uniqueness against other related compounds:

| Compound Name | CAS Number | Key Structural Features | Similarity |

|---|---|---|---|

| Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | 123855-51-6 | Hydroxymethyl group instead of azetidine | High |

| Tert-butyl 4-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate | 236406-33-0 | Ethanol-derived substituent | High |

| Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate | 146667-84-7 | Different position of hydroxymethyl group | Moderate |

| Tert-butyl 4-methylpiperidine-1,4-dicarboxylate | 124443-68-1 | Dicarboxylic acid derivative | Moderate |

The combination of the azetidine ring with a piperidine structure may lead to novel therapeutic agents targeting specific biological pathways .

Case Studies and Research Findings

While direct case studies specifically on this compound are scarce, related compounds have demonstrated interesting biological activities:

- Neuroprotective Effects : A study on similar piperidine derivatives indicated their ability to protect astrocytes against amyloid beta (Aβ) toxicity, suggesting potential applications in neurodegenerative diseases .

- Cytotoxicity Assessment : Investigations into related compounds have shown varying levels of cytotoxicity, with some derivatives maintaining high cell viability even in the presence of toxic agents .

These findings suggest that further exploration into the biological activity of this compound could yield significant insights into its therapeutic potential.

Q & A

Basic: What are common synthetic strategies for tert-butyl piperidine derivatives like this compound?

Answer:

Synthesis typically involves multi-step reactions, including:

- Coupling reactions : Introducing substituents via nucleophilic substitution or condensation. For example, reacting a piperidine precursor with a hydroxylated azetidine moiety under anhydrous conditions .

- Protection/deprotection : Using tert-butoxycarbonyl (Boc) groups to protect amines during synthesis. Boc removal is achieved via acidic conditions (e.g., HCl/dioxane) .

- Reagents : Common reagents include triethylamine (as a base), DMAP (as a catalyst), and dichloromethane (as a solvent) for esterification or coupling steps .

- Optimization : Temperature control (e.g., 0–20°C for sensitive reactions) and silica gel chromatography for purification .

Advanced: How can structural contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved?

Answer:

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve ambiguities in bond lengths/angles. Cross-validate with ORTEP-3 for graphical representation of thermal ellipsoids .

- Complementary techniques : Pair NMR (for solution-state conformation) with mass spectrometry (for molecular weight confirmation) and IR (for functional groups) .

- Dynamic NMR : Assess temperature-dependent shifts to identify conformational flexibility in the azetidine or piperidine rings .

Basic: What purification methods are effective for isolating this compound?

Answer:

- Silica gel chromatography : Use gradient elution (e.g., hexane/ethyl acetate) to separate byproducts .

- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) for high-purity crystals.

- HPLC : For challenging separations, employ reverse-phase C18 columns with acetonitrile/water mobile phases .

Advanced: How can reaction conditions be optimized to minimize byproducts (e.g., dimerization)?

Answer:

- Design of Experiments (DoE) : Vary parameters like temperature, stoichiometry, and solvent polarity. For example, low temperatures (0°C) reduce side reactions during coupling steps .

- Catalyst screening : Test alternatives to DMAP (e.g., DIPEA) to improve selectivity .

- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust conditions in real time .

Basic: Which analytical techniques confirm the compound’s structural identity?

Answer:

- NMR : H and C NMR to verify piperidine/azetidine ring connectivity and Boc-group integrity .

- Mass spectrometry : High-resolution MS (HRMS) to confirm the molecular formula (e.g., [M+H] or [M+Na]) .

- X-ray diffraction : Absolute configuration determination via single-crystal analysis .

Advanced: How can stability under varying pH or temperature conditions be assessed?

Answer:

- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (HO), and thermal stress (40–80°C). Monitor degradation via HPLC-MS .

- Kinetic modeling : Calculate degradation rate constants () and shelf-life predictions using Arrhenius equations .

- Storage recommendations : Store at –20°C in inert atmospheres to prevent Boc-group hydrolysis .

Basic: What safety precautions are critical during handling?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .

- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can biological activity (e.g., receptor binding) be evaluated in vitro?

Answer:

- Radioligand assays : Use H- or fluorescently labeled analogs to measure binding affinity () for target receptors .

- Enzyme inhibition : Assess IC values via kinetic assays (e.g., spectrophotometric monitoring of substrate conversion) .

- Cell-based models : Test cytotoxicity and permeability in Caco-2 or HEK293 cells to prioritize lead compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.